2-(Boc-amino)-4-(hydroxymethyl)pyridine
Overview
Description
The compound "2-(Boc-amino)-4-(hydroxymethyl)pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly in the protection of amines. The hydroxymethyl group attached to the pyridine ring suggests potential reactivity and a site for further functionalization .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the introduction of functional groups to the pyridine core. For instance, asymmetric synthesis of amino pyrrolidines, which are potential glycosidase inhibitors, has been achieved from trans-4-hydroxy-L-proline, indicating the versatility of pyridine derivatives in synthesizing complex molecules . Additionally, the synthesis of Boc-pyrrolidines can be performed through enantioselective deprotonation using s-BuLi and (-)-sparteine, demonstrating the application of chiral bases in the synthesis of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the crystal structure analysis of a related compound, which revealed a coplanar arrangement of pyrazole, pyridine, and pyran rings, stabilized by intermolecular hydrogen bonding . This suggests that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. For example, the aminomethylation of hydroxypyridines is directed primarily to specific positions on the pyridine ring, leading to the formation of amino and hydroxymethyl derivatives . This indicates that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also participate in similar reactions, such as aminomethylation, to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Computational studies on a related compound, 4-(Boc-amino) pyridine, have provided insights into its spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . These studies suggest that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also exhibit unique spectroscopic and electronic characteristics, which could be relevant for its applications in various fields.
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
It is known that boronic esters, such as this compound, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The process of protodeboronation and subsequent hydromethylation could potentially affect various biochemical pathways, particularly those involving alkene functional groups .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water , which could potentially impact their bioavailability.
Result of Action
The ability of this compound to undergo protodeboronation and subsequent hydromethylation could potentially result in significant molecular transformations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment .
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631035 | |
Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-4-(hydroxymethyl)pyridine | |
CAS RN |
304873-62-9 | |
Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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